Tris (2,2'-bipyrazine) ruthenium dichloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

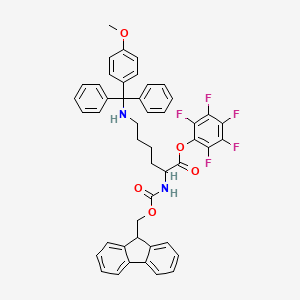

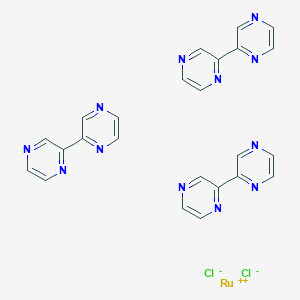

Tris (2,2’-bipyrazine) ruthenium dichloride is a chemical compound with the CAS Number: 80925-50-4 . It has a molecular weight of 646.46 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Synthesis Analysis

The synthesis of Tris (2,2’-bipyrazine) ruthenium dichloride involves complex reactions . The most efficient electrochemiluminescence (ECL) reaction to date is based on tris (2,2′-bipyridyl)ruthenium (II) (Ru (bpy) 32+) with tripropylamine (TPrA) as the co-reactant .Molecular Structure Analysis

The InChI code for Tris (2,2’-bipyrazine) ruthenium dichloride is 1S/3C8H6N4.2ClH.Ru/c31-3-11-7 (5-9-1)8-6-10-2-4-12-8;;;/h31-6H;2*1H;/q;;;;;+2/p-2 . The InChI key is XWSLUKLOHQAJCE-UHFFFAOYSA-L .Chemical Reactions Analysis

The Ru2+ in the phosphinic acid/ruthenium chloride solution complexes with the bpy produced by the redox reaction, and the complex is precipitated by adding excess Cl– (as KCl), using the common ion effect .Physical And Chemical Properties Analysis

Tris (2,2’-bipyrazine) ruthenium dichloride is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .科学的研究の応用

Triboluminescence

Triboluminescence is a phenomenon where light is emitted from a substance when it is mechanically stimulated, such as by crushing, rubbing, or scratching. Tris (2,2'-bipyrazine) ruthenium dichloride is noted for its triboluminescent properties, making it a potential candidate for developing new sensors based on force-responsive materials. The effortless synthesis route and distinct photo- and triboluminescent properties of such compounds suggest their utility as model substances for research on the triboluminescence mechanism, potentially leading to the advancement of TL studies and the development of a new group of sensors (Szukalski et al., 2021).

Anticancer Activities

Ruthenium compounds, including this compound, have garnered attention as potential anticancer agents. These compounds offer the possibility of reduced toxicity compared to platinum-based drugs and can be tolerated in vivo. The various oxidation states, different mechanisms of action, and ligand substitution kinetics of ruthenium compounds confer advantages over platinum-based complexes, making them suitable for biological applications. The promise of ruthenium compounds in anticancer research is highlighted by their interaction with biological targets, signaling an emerging field of research that may soon lead to the development of ruthenium-based antitumor agents (Motswainyana & Ajibade, 2015).

Nonlinear Optical Applications

Nonlinear optical (NLO) chromophores containing transition metals like ruthenium have been widely investigated due to their fascinating combinations of physical properties and potential for molecular engineering. This compound and similar complexes have shown significant promise in this area. Research highlights include the development of NLO behavior through redox-induced switching, demonstrating the extensive and logical correlations between charge-transfer absorption, electrochemical, and NLO behavior. These studies underscore the potential of this compound and related compounds in developing new materials for NLO applications (Coe, 2013).

作用機序

Target of Action

Tris (2,2’-bipyrazine) ruthenium dichloride is a metal complex used as a luminescent dye . The primary target of this compound is the generation of a spin-allowed excited state when it is in its ground state .

Mode of Action

The compound, in its ground state, can be excited by visible light, leading to the formation of a spin-allowed excited state . This excited state undergoes non-radiative deactivation, rapidly forming a spin-forbidden long-lived luminescent excited state .

Biochemical Pathways

It’s known that the compound’s luminescent properties can be used in various applications, such as biological fluorescence analysis, chemical sensors, and optoelectronic devices .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide , which may influence its bioavailability.

Result of Action

The primary result of the action of Tris (2,2’-bipyrazine) ruthenium dichloride is the generation of luminescence. This property makes it useful in various fields, including biological fluorescence analysis, chemical sensors, and optoelectronic devices .

Action Environment

The action, efficacy, and stability of Tris (2,2’-bipyrazine) ruthenium dichloride can be influenced by environmental factors. For instance, it’s known that the compound is oxygen-sensitive . Therefore, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability and efficacy.

Safety and Hazards

The safety information for Tris (2,2’-bipyrazine) ruthenium dichloride includes several hazard statements such as H315 and H319 . Precautionary statements include P264, P280, P337+P313, P305+P351+P338, P302+P352, P332+P313, and P362 . It is recommended to avoid dust formation and avoid breathing mist, gas, or vapours .

特性

IUPAC Name |

2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H6N4.2ClH.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h3*1-6H;2*1H;/q;;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSLUKLOHQAJCE-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Cl-].[Cl-].[Ru+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N12Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。